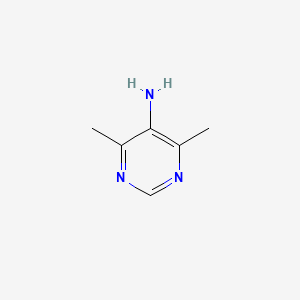

4,6-Dimethylpyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-6(7)5(2)9-3-8-4/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUHTTJGQKIBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575089 | |

| Record name | 4,6-Dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90856-77-2 | |

| Record name | 4,6-Dimethylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 4,6-Dimethylpyrimidin-5-amine in Organic Solvents: A Framework for Prediction and Experimental Determination

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth framework for understanding, predicting, and experimentally determining the solubility of 4,6-Dimethylpyrimidin-5-amine. While extensive quantitative solubility data for this specific molecule is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to generate reliable solubility profiles. We will explore the molecule's intrinsic physicochemical properties, introduce robust theoretical models for solubility prediction—including Hansen Solubility Parameters (HSP) and COSMO-RS—and provide a detailed, field-proven protocol for the definitive shake-flask method of equilibrium solubility determination.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development, solubility is not merely a physical property but a cornerstone of a compound's viability. For a molecule like this compound, a substituted pyrimidine that holds potential as a building block in medicinal chemistry, understanding its behavior in various solvents is paramount.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable outcomes in in vitro screening assays.[2][3]

This guide serves as a comprehensive resource, moving beyond simple data reporting to explain the causality behind experimental choices and theoretical models. It is designed to empower researchers to rationally select solvents, design robust experiments, and accurately interpret solubility data, thereby accelerating the drug development pipeline.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties. These characteristics dictate its interactions with different solvent environments.

-

Molecular Structure: The molecule features a pyrimidine ring, a heterocyclic aromatic structure containing two nitrogen atoms. This ring is substituted with two methyl groups at positions 4 and 6, and an amine group at position 5.

-

Polarity and Hydrogen Bonding: The presence of the nitrogen atoms in the pyrimidine ring and the primary amine group (-NH₂) introduces polarity. The amine group is a key functional group, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This capacity for hydrogen bonding suggests a moderate solubility in polar, protic solvents.[4][5] Structurally similar compounds like 2-amino-4,6-dimethylpyrimidine are noted to be moderately soluble in water and may have better solubility in polar organic solvents like methanol or ethanol.[5]

-

Lipophilicity: The two methyl groups (-CH₃) are nonpolar and contribute to the molecule's lipophilicity ("oil-loving" nature). This suggests that the molecule will also have some affinity for nonpolar or weakly polar organic solvents. The overall solubility will be a balance between the polar, hydrogen-bonding contributions of the amine and pyrimidine nitrogens and the nonpolar nature of the methyl groups and the carbon backbone.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted/Inferred Value or Characteristic | Implication for Solubility |

| Molecular Formula | C₆H₉N₃ | - |

| Molecular Weight | 123.16 g/mol [6] | Lower molecular weight generally favors solubility. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Strong interactions with protic solvents (e.g., alcohols). |

| Hydrogen Bond Acceptors | 3 (2 from pyrimidine ring, 1 from -NH₂) | Interactions with a wide range of polar solvents. |

| Polarity | Polar | Likely to be more soluble in polar solvents than nonpolar solvents.[7] |

| pKa (predicted) | The amine group is basic. | Solubility will be pH-dependent in aqueous and protic systems. |

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent selection and reduce the experimental search space.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[8][9] These three parameters can be plotted as coordinates in a 3D "Hansen space." The fundamental concept is that substances with similar HSP coordinates are likely to be miscible.

A solubility sphere is defined for a solute with a given interaction radius (R₀). Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute. The distance (Ra) between the solute and solvent in Hansen space is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

If the relative energy difference (RED) number, where RED = Ra / R₀, is less than 1, solubility is highly likely.[9] While experimentally derived HSP values for this compound are not available, they can be estimated using group contribution methods or specialized software.[10][11]

Caption: Figure 1: Conceptual Diagram of Hansen Space.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and increasingly utilized prediction method based on quantum chemistry.[12] It calculates the thermodynamic properties of fluids and solutions from first principles, avoiding the need for empirical group parameters.[13][14] The process involves a quantum mechanical calculation for the molecule of interest to determine its surface charge density (σ-profile). This profile acts as a detailed descriptor of the molecule's interaction potential.[12][14] By comparing the σ-profiles of the solute (this compound) and various solvents, COSMO-RS can predict thermodynamic properties like activity coefficients, which are then used to calculate solubility.[15] This a priori method is exceptionally useful for screening large numbers of solvents computationally before committing to laboratory experiments.[13]

Experimental Protocol for Equilibrium Solubility Determination

While predictive models are useful, the definitive measure of solubility is obtained through experimentation. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[16][17] It is a robust and reliable technique that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

The Shake-Flask Method

This protocol ensures a self-validating system by confirming the presence of excess solid and achieving equilibrium.

Materials and Equipment:

-

This compound (solid, crystalline)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatted orbital shaker or rotator

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is 10-20 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[18] It is advisable to run a time-to-equilibrium study by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has reached a stable plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for a short period (e.g., 1-2 hours) to let the excess solid settle. This step is critical to avoid clogging the filter.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This filtration step is crucial to remove all particulate matter.[18]

-

Dilution and Analysis: Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known concentrations of this compound.

-

Calculation: Calculate the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Figure 2: Experimental Workflow for the Shake-Flask Method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents and conditions.

Table 2: Example Data Summary for Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Heptane | 0.1 | [Experimental Value] | [Calculated Value] |

Interpreting this data involves correlating the observed solubilities with the properties of the solvents. For instance, higher solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions, while significant solubility in ethyl acetate or acetone would highlight the role of polar interactions. Low solubility in heptane would be expected due to the molecule's polar nature.

Conclusion

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COSMO-RS - Wikipedia [en.wikipedia.org]

- 13. scm.com [scm.com]

- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 15. scispace.com [scispace.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. quora.com [quora.com]

theoretical calculations for 4,6-Dimethylpyrimidin-5-amine stability

An In-depth Technical Guide to the Theoretical Assessment of 4,6-Dimethylpyrimidin-5-amine Stability

Introduction: The Imperative of Stability in Molecular Design

In the realms of drug development and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. For a compound like this compound, a substituted pyrimidine that holds potential as a scaffold in medicinal chemistry, understanding its structural and electronic stability is not merely an academic exercise.[1][2] It is a critical predictive step that informs synthetic feasibility, reactivity, shelf-life, and pharmacological behavior. A molecule that readily decomposes or exists in a high-energy state is unlikely to be a successful therapeutic agent or a robust material.

This guide provides a comprehensive framework for the theoretical evaluation of this compound's stability using state-of-the-art computational chemistry methods. We will move beyond a simple recitation of protocols to explain the causal logic behind each computational choice, ensuring a self-validating and scientifically rigorous workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand molecular stability.

Pillar I: Conformational Landscape Analysis - The Foundation of Stability

A molecule's stability is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which has rotatable bonds associated with the amine and methyl groups, it is crucial to first identify the most stable spatial arrangement, or conformer. The global minimum on the potential energy surface represents the most probable and thus most stable conformation.

Causality in Conformational Searching

Failing to identify the global minimum conformer will lead to an inaccurate assessment of the molecule's stability, as all subsequent electronic and thermochemical properties will be calculated for a higher-energy, less probable state. The goal is to exhaustively sample the conformational space to locate all low-energy isomers.[3][4][5]

Experimental Protocol: Conformational Search

-

Structure Generation : Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.[6][7]

-

Initial Optimization : Perform a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This removes any initial structural strain.

-

Systematic Search : For the rotatable bonds (primarily the C5-N bond of the amine group), perform a systematic rotational scan. For example, rotate the bond in 30° increments and perform a geometry optimization at each step.

-

Conformer Collection : Collect all unique low-energy conformers identified from the scan. These will serve as the starting points for more accurate quantum mechanical calculations.

Pillar II: Quantum Mechanics - Unveiling Electronic and Geometric Stability

With a set of plausible low-energy conformers, we employ quantum mechanics, specifically Density Functional Theory (DFT), to refine their geometries and determine their electronic energies with high accuracy.[8][9][10]

The Rationale for DFT

DFT offers an excellent balance between computational cost and accuracy for molecules of this size, making it a workhorse in computational chemistry.[11] The choice of the functional and basis set is critical and directly impacts the quality of the results.

-

Functional Selection : Functionals like B3LYP are widely used, but for systems involving non-covalent interactions or complex electronic effects, others may be more suitable. The M06-2X functional, for instance, has shown excellent performance for conformational energetics in similar heterocyclic systems.[3][5]

-

Basis Set Selection : A basis set like 6-31G(d,p) is often a good starting point. For higher accuracy, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ are recommended.[10]

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis

This protocol should be applied to each low-energy conformer identified previously.

-

Software Selection : Utilize a quantum chemistry software package. Excellent open-source options include GAMESS[12] and ORCA[7], while commercial packages like Gaussian and Q-Chem[13] are also widely used.

-

Input File Preparation :

-

Specify the coordinates of the conformer.

-

Define the level of theory: e.g., M062X/6-311++G(d,p).

-

Specify the task: Opt Freq (Geometry Optimization followed by Frequency calculation). This is a crucial, self-validating step.

-

-

Execution and Verification : Run the calculation. Upon completion, verify the following:

-

Convergence : Ensure the optimization procedure has converged successfully according to the software's criteria.

-

Imaginary Frequencies : Check the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies.[14] The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires further investigation.

-

-

Energy Extraction : From the output file, extract the final electronic energy (E) and the Zero-Point Vibrational Energy (ZPVE). The ZPVE-corrected energy (E + ZPVE) is a more accurate measure of the molecule's ground-state energy.

Pillar III: Thermochemical Analysis - Predicting Stability Under Real-World Conditions

While electronic energy is fundamental, the stability of a molecule in a real-world chemical system is governed by its Gibbs free energy (G), which accounts for enthalpy (H) and entropy (S) at a given temperature. The frequency calculation performed in the previous step is essential as it provides the necessary data to compute these thermodynamic properties.[14][15]

Why Gibbs Free Energy Matters

Two conformers might have very similar electronic energies, but the one with higher conformational or rotational freedom (higher entropy) will be more favored at higher temperatures. Gibbs free energy captures this and is the ultimate arbiter of stability and equilibrium populations.

Workflow for Comprehensive Stability Assessment

The following diagram outlines the complete, self-validating workflow for assessing the stability of this compound.

Caption: Workflow for theoretical stability assessment.

Data Presentation and Interpretation

After performing the calculations for all relevant conformers, the results should be tabulated for clear comparison.

Table 1: Relative Stability of this compound Conformers

| Conformer ID | Relative E (kcal/mol) | Relative E+ZPVE (kcal/mol) | Relative H (kcal/mol) | Relative G (kcal/mol) |

| Conf-1 (Global Min) | 0.00 | 0.00 | 0.00 | 0.00 |

| Conf-2 | 1.25 | 1.22 | 1.23 | 1.30 |

| Conf-3 | 2.54 | 2.48 | 2.50 | 2.65 |

Energies are reported relative to the global minimum conformer (Conf-1) at 298.15 K. Calculations performed at the M06-2X/6-311++G(d,p) level of theory.

Interpretation : The conformer with the lowest Gibbs free energy (ΔG) is the most stable and will be the most abundant in an equilibrium population.

Chemical Stability and Reactivity

Beyond thermodynamic stability, we can assess kinetic stability and potential reactivity by analyzing the molecule's frontier molecular orbitals (FMOs).[14]

-

HOMO (Highest Occupied Molecular Orbital) : The energy of the HOMO is related to the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital) : The energy of the LUMO is related to the ability to accept electrons.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[8][14]

Table 2: Electronic Properties of the Most Stable Conformer

| Property | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 6.33 |

Interpretation : A HOMO-LUMO gap of 6.33 eV suggests that this compound is an electronically stable molecule, resistant to facile electronic excitation and subsequent reactions.

Conclusion

The theoretical assessment of molecular stability is a multi-faceted process that requires a logically structured and self-validating workflow. By first mapping the conformational landscape and then applying rigorous DFT calculations for geometry optimization, frequency analysis, and thermochemical evaluation, we can develop a robust and predictive model of a molecule's stability. For this compound, this approach provides critical insights into its preferred three-dimensional structure, its thermodynamic favorability, and its intrinsic electronic stability. These data-driven insights are invaluable for guiding further experimental work in drug discovery and materials science.[16][17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. silicostudio.com [silicostudio.com]

- 7. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 8. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 12. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 13. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 14. researchgate.net [researchgate.net]

- 15. A complete description of thermodynamic stabilities of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A data-driven interpretation of the stability of organic molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] A data-driven interpretation of the stability of organic molecular crystals | Semantic Scholar [semanticscholar.org]

- 18. A data-driven interpretation of the stability of organic molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]

Introduction: The Unassuming Ring with Profound Impact

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

The pyrimidine scaffold, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biochemistry and medicinal chemistry. Its derivatives form the very basis of genetic information, participate in vital metabolic processes, and have been harnessed to create some of the most impactful therapeutic agents in modern medicine. This guide provides a comprehensive exploration of the historical journey of pyrimidine derivatives, from their serendipitous discovery in the 19th century to their central role in 21st-century drug development. We will delve into the key discoveries, elucidate the evolution of synthetic strategies, and examine the profound biological implications that have cemented the pyrimidine core as a "privileged scaffold" in the scientific lexicon. This narrative is designed for the researcher and drug development professional, offering not just a historical account, but a technical appreciation for the chemical logic and experimental breakthroughs that have defined the field.

Part 1: The Dawn of Pyrimidine Chemistry - Early Derivatives and Structural Puzzles

The story of pyrimidine does not begin with the parent heterocycle, but with its more complex derivatives, which were isolated and studied long before their common structural heritage was understood.

The First Glimpses: Alloxan and Barbituric Acid

The earliest known pyrimidine derivative to be isolated was alloxan, produced in 1818 by Brugnatelli through the oxidation of uric acid with nitric acid.[1][2] However, it was the synthesis of barbituric acid in 1864 by the German chemist Adolf von Baeyer that marked a pivotal moment.[3][4][5] Von Baeyer condensed urea with malonic acid (an acid derivative from apples) or its derivatives, creating a compound he named "barbituric acid".[5][6][7] While the compound itself was not pharmacologically active, it laid the foundation for an entire class of drugs.[4]

The origin of the name remains a subject of historical curiosity. One popular story suggests von Baeyer celebrated his discovery in a tavern on the Feast of Saint Barbara, the patron saint of artillerymen, and combined "Barbara" with "urea" to christen his new substance.[3][6]

It was the French chemist Édouard Grimaux who, in 1879, refined the synthesis of barbituric acid from urea and malonic acid using phosphorus oxychloride as a condensing agent, a process that made the widespread development of its derivatives possible.[4][5][8]

Experimental Protocol 1: Grimaux's Synthesis of Barbituric Acid (1879)

This protocol is a conceptual representation based on the reactants described by Grimaux.[4][8]

Objective: To synthesize barbituric acid via condensation of urea and malonic acid.

Materials:

-

Malonic Acid

-

Urea

-

Phosphorus Oxychloride (POCl₃)

-

Appropriate solvent (e.g., a non-protic solvent)

-

Reflux apparatus

-

Purification setup (recrystallization)

Methodology:

-

Reactant Combination: In a round-bottom flask fitted with a reflux condenser, combine malonic acid and urea in equimolar amounts.

-

Addition of Condensing Agent: Slowly add phosphorus oxychloride to the mixture. This is an exothermic reaction and should be performed with caution, likely with cooling. The POCl₃ acts as a dehydrating and activating agent, facilitating the cyclization.

-

Reflux: Heat the reaction mixture under reflux for a specified period to drive the condensation to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is typically quenched, often with water or ice, to hydrolyze any remaining POCl₃ and precipitate the crude product.

-

Purification: The crude barbituric acid is then collected by filtration and purified, typically by recrystallization from hot water, to yield the final product.

Part 2: Elucidating the Core - From "Pyrimidin" to a Unified Structure

The systematic investigation of this class of compounds began in earnest in the 1880s.

-

1884: The German chemist Adolf Pinner initiated a systematic study by synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[8][9]

-

1885: Pinner was the first to propose the name “pyrimidin” for the parent heterocyclic ring system.[8]

-

1900: The parent compound, pyrimidine itself, was finally prepared for the first time by Siegmund Gabriel and James Colman.[8] Their synthesis was not a build-up from acyclic precursors but a chemical reduction of a pre-existing derivative, barbituric acid.

Experimental Protocol 2: Gabriel and Colman's Synthesis of Pyrimidine (1900)

This landmark synthesis demonstrated the chemical relationship between barbituric acid and the parent pyrimidine heterocycle.[8]

Objective: To synthesize the parent pyrimidine ring from barbituric acid.

Workflow:

-

Chlorination of Barbituric Acid: Barbituric acid is first treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the keto groups into chloro groups. This reaction yields 2,4,6-trichloropyrimidine.

-

Causality: The oxygen atoms of the carbonyl groups are replaced by chlorine atoms, creating a more reactive intermediate suitable for subsequent reduction.

-

-

Reduction to Pyrimidine: The resulting 2,4,6-trichloropyrimidine is then subjected to a reduction reaction. Gabriel and Colman achieved this using zinc dust in hot water.

-

Causality: The zinc metal acts as a reducing agent, removing the chlorine atoms from the pyrimidine ring and replacing them with hydrogen atoms to yield the final aromatic pyrimidine (C₄H₄N₂).

-

-

Isolation and Purification: The final product is isolated from the reaction mixture and purified.

Caption: Foundational Syntheses of the Pyrimidine Core.

Part 3: Pyrimidines in the Blueprint of Life - The Discovery of Nucleobases

The most profound role of pyrimidines lies in their function as the building blocks of nucleic acids. This discovery revolutionized biology and our understanding of heredity.

In 1893, Albrecht Kossel and Albert Neumann isolated pyrimidine bases from calf thymus tissue, a landmark achievement in biochemistry.[10][11] This work led to the identification of the three primary pyrimidine nucleobases found in nucleic acids:

-

Cytosine (C): Found in both DNA and RNA.

-

Thymine (T): Found primarily in DNA.

-

Uracil (U): Found in RNA, where it replaces thymine.[10]

The structural elucidation of these bases and the understanding of their specific hydrogen bonding patterns with purine bases (Adenine and Guanine) were absolutely pivotal for James Watson and Francis Crick's discovery of the DNA double helix structure in 1953.[10][11] This breakthrough revealed that the stability and information-coding capacity of DNA rely on the precise pairing of a pyrimidine with a purine, forming the "rungs" of the helical ladder.

A key chemical distinction is that cytosine can spontaneously deaminate to form uracil.[12] The presence of thymine (a methylated uracil) in DNA is thought to be an evolutionary solution to this problem.[12] A cellular repair mechanism, uracil-DNA glycosylase, recognizes and removes uracil from DNA, treating it as damage.[12] By using thymine, the cell can clearly distinguish the correct base from a deaminated cytosine, thereby enhancing genetic stability.[12]

Caption: Pyrimidine-Purine Pairing in the DNA Double Helix.

Part 4: From Lab Bench to Bedside - The Therapeutic Legacy of Pyrimidine Derivatives

The structural versatility of the pyrimidine ring has made it a prolific scaffold in drug discovery, leading to numerous classes of therapeutic agents.

Barbiturates: The First CNS Depressants

Although barbituric acid itself is inactive, its derivatives were the first major therapeutic success from this chemical family. In 1902, Emil Fischer and Joseph von Mering discovered that a derivative, barbital, was highly effective at inducing sleep in dogs.[3] Marketed by Bayer as Veronal in 1903, it became the first commercially successful barbiturate sedative-hypnotic.[3][5] This was followed by the introduction of phenobarbital (Luminal) in 1912.[3] For decades, over 2,500 barbiturates were synthesized, with more than 50 finding clinical use for anxiety, insomnia, and epilepsy.[3][4] However, their potential for dependence and overdose risk led to their gradual replacement by benzodiazepines starting in the 1970s.[3]

Vitamins and Sulfa Drugs

The pyrimidine ring is also a key component of thiamine (Vitamin B1) . Thiamine is synthesized in nature by coupling separately synthesized pyrimidine and thiazole moieties.[13][14] Its deficiency leads to the disease beriberi, and its isolation and structural elucidation in the 1930s were major milestones in nutrition science.[15][16]

Furthermore, pyrimidine derivatives like sulfadiazine and sulfamerazine became vital components of the "sulfa drug" class of antibiotics, which were among the first effective systemic treatments for bacterial infections before the widespread use of penicillin.

The Modern Era: Anticancer and Antiviral Agents

The true power of pyrimidine derivatives in modern medicine was realized with the development of antimetabolites for cancer and viral diseases.

-

Anticancer Agents: 5-Fluorouracil (5-FU), an analogue of uracil, was synthesized in the 1950s. It functions by inhibiting thymidylate synthetase, a critical enzyme in DNA biosynthesis, thereby halting the proliferation of rapidly dividing cancer cells.[17] This remains a cornerstone of chemotherapy for various cancers.

-

Antiviral Agents: Zidovudine (AZT), an analogue of thymidine, was the first drug approved for the treatment of HIV. It works by inhibiting the viral enzyme reverse transcriptase, preventing the virus from replicating its genetic material. The discovery of pyrimidine-based antiviral therapies has transformed the prognosis for patients with HIV and other viral infections.[8]

| Timeline of Key Discoveries in Pyrimidine History | ||

| Year | Discovery / Milestone | Key Scientist(s) |

| 1818 | Isolation of alloxan from uric acid | Brugnatelli |

| 1864 | First synthesis of barbituric acid | Adolf von Baeyer |

| 1879 | Refined synthesis of barbituric acid | Édouard Grimaux |

| 1885 | The name "pyrimidin" is proposed | Adolf Pinner |

| 1893 | Isolation of pyrimidine bases from thymus tissue | Albrecht Kossel & Albert Neumann |

| 1900 | First synthesis of the parent pyrimidine compound | Siegmund Gabriel & James Colman |

| 1903 | Introduction of barbital (Veronal), the first barbiturate drug | Emil Fischer & Joseph von Mering |

| 1953 | Elucidation of DNA double helix structure | James Watson & Francis Crick |

| 1957 | Synthesis of 5-Fluorouracil (5-FU) | Charles Heidelberger |

| 1964 | Synthesis of Zidovudine (AZT) | Jerome Horwitz |

Part 5: Evolution of Synthesis and Future Perspectives

The synthesis of pyrimidine derivatives has evolved significantly from the early condensation reactions. Multicomponent reactions, such as the Biginelli reaction , first reported in 1891, allow for the one-pot synthesis of complex dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[8][18] This and other modern synthetic methods have made a vast chemical space of pyrimidine derivatives accessible to medicinal chemists.[1][19]

Today, the pyrimidine scaffold is a mainstay in drug development, particularly in the design of kinase inhibitors for oncology.[9] Its ability to form critical hydrogen bonds and engage in various molecular interactions makes it an ideal framework for designing potent and selective therapeutic agents. The historical journey from a laboratory curiosity to a fundamental component of life and medicine underscores the enduring power and versatility of the pyrimidine ring.

References

- 1. growingscience.com [growingscience.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. Barbituric acid - Wikipedia [en.wikipedia.org]

- 5. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of Barbiturates [narconon.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Pyrimidine: A Crucial Component of Nucleic Acids | Algor Cards [cards.algoreducation.com]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. Uracil in DNA: error or signal? – scienceinschool.org [scienceinschool.org]

- 13. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thiamine - Wikipedia [en.wikipedia.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Pyrimidine Amine Research

Introduction: The Enduring Legacy and Future Potential of the Pyrimidine Scaffold

The pyrimidine ring system, a fundamental component of nucleic acids, is a cornerstone of medicinal chemistry.[1][2][3][4] Its inherent ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its status as a "privileged scaffold" in drug discovery.[1][4] This has led to a plethora of FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[3][5][6] This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of promising, underexplored research avenues for novel pyrimidine amines, moving beyond the well-trodden path to illuminate new therapeutic possibilities.

I. Beyond the Hinge: Targeting Allosteric Pockets in Kinase Inhibition

A significant focus of pyrimidine amine research has been the development of ATP-competitive kinase inhibitors that target the enzyme's active site.[7] While successful, this approach can suffer from off-target effects due to the conserved nature of the ATP-binding pocket. A more innovative strategy lies in the design of inhibitors that bind to allosteric sites, offering greater selectivity.

Scientific Rationale: Allosteric inhibitors modulate enzyme activity by binding to a site distinct from the active site, often inducing a conformational change that renders the kinase inactive. This provides an opportunity to achieve higher selectivity, as allosteric sites are generally less conserved across the kinome.

Novel Research Directions:

-

Structure-Based Design of DFG-out Stabilizers: The "DFG-out" conformation is an inactive state of many kinases. Pyrimidine amines can be designed to specifically stabilize this conformation, preventing the kinase from adopting its active "DFG-in" state.[8]

-

Targeting Underexplored Kinases in Neurodegeneration: While much of the focus has been on oncology, a number of understudied kinases have been implicated in neurodegenerative diseases.[9] Novel pyrimidine amines could be developed as tool compounds to probe the function of these kinases and as potential therapeutic leads.

Experimental Workflow: Development of an Allosteric Kinase Inhibitor

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scispace.com [scispace.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling of Dimethylpyrimidinamine Isomers for Research Applications

Section 1: Introduction and Scope

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, valued for its versatile biological activity. Within this class, isomers of dimethylpyrimidinamine serve as crucial building blocks. This guide addresses the critical safety and handling precautions for these compounds, with a specific focus on providing a framework for researchers, scientists, and drug development professionals.

It is important to note that while this guide was prompted by an inquiry for 4,6-Dimethylpyrimidin-5-amine , a thorough review of publicly available safety data reveals a significant lack of specific toxicological and handling information for this particular isomer. In contrast, extensive and well-documented safety information exists for the closely related isomer, 2-Amino-4,6-dimethylpyrimidine (also known as 4,6-Dimethylpyrimidin-2-amine; CAS No. 767-15-7).

Therefore, this document will use 2-Amino-4,6-dimethylpyrimidine as a representative model to establish a robust and scientifically grounded safety protocol. The fundamental principles of hazard mitigation for a solid, irritant aminopyrimidine are broadly applicable. However, researchers must recognize that subtle structural changes between isomers can alter biological and toxicological profiles. This guide is not a substitute for a compound-specific risk assessment, which must be performed by qualified personnel before any new work is initiated.

Section 2: Hazard Identification and Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-4,6-dimethylpyrimidine is classified as a hazardous substance.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]

GHS Signal Word: Warning [2][3][5]

GHS Pictogram:

Table 1: GHS Hazard and Precautionary Statements for 2-Amino-4,6-dimethylpyrimidine

| Code | Description | Category | Reference |

|---|---|---|---|

| Hazard Statements | |||

| H315 | Causes skin irritation. | Skin Irritation, Cat. 2 | [2][3] |

| H319 | Causes serious eye irritation. | Eye Irritation, Cat. 2 | [2][3] |

| H335 | May cause respiratory irritation. | STOT SE, Cat. 3 | [2][3] |

| Precautionary Statements (Prevention) | |||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | - | [2][3] |

| P264 | Wash hands and any exposed skin thoroughly after handling. | - | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | - | [3][6] |

| Precautionary Statements (Response) | |||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | - | [3][6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | - | [3][6] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | - | [6] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | - | [6] |

| P362 | Take off contaminated clothing and wash before reuse. | - |[6] |

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is paramount. The causality is clear: to prevent the compound, a known irritant, from contacting the eyes, skin, or respiratory tract, a hierarchy of controls must be implemented.

Caption: Hierarchy of Controls Workflow

1. Engineering Controls: These are the primary line of defense.

-

Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood. This is to prevent inhalation of airborne dust particles, which can cause respiratory irritation.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[6] Safety showers and eyewash stations must be readily accessible.[6]

2. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific risks.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face | ANSI Z87.1-compliant safety goggles.[3] | Protects against airborne dust and accidental splashes. Standard safety glasses are insufficient; goggles provide a seal around the eyes. |

| Hand | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[6] Gloves must be inspected for defects before use. Use proper removal technique to avoid contaminating skin. Wash hands thoroughly after removal.[6] |

| Body | Long-sleeved laboratory coat. | Protects skin on the arms and torso from contamination.[6] Clothing should be buttoned completely. |

| Respiratory | NIOSH-approved N95 dust mask or higher. | Required only when engineering controls are insufficient or during spill cleanup where dust generation is unavoidable.[8] For normal handling in a fume hood, it is not typically required.[3] |

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for mitigating risk during routine laboratory operations.

Protocol 4.1: Handling and Weighing of Solid Compound

-

Preparation: Don personal protective equipment (PPE) as specified in Table 2. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

-

Dispensing: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid powder to the weigh paper. Avoid any actions that could generate dust, such as dropping or rapid movements.[5][9]

-

Closure: Securely close the main container immediately after dispensing.[3][5]

-

Cleanup: Gently wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel to collect residual dust. Dispose of the cloth as chemical waste.

-

Transport: If the weighed material needs to be moved, place it in a labeled, sealed secondary container before removing it from the fume hood.

-

Post-Handling: After the procedure is complete, remove gloves and lab coat according to site-specific protocols and wash hands thoroughly with soap and water.[3][6]

Conditions for Safe Storage

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5][6]

-

Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[3][5][6]

-

Incompatibilities: Segregate from strong oxidizing agents, as these may cause vigorous or hazardous reactions.[1][3]

Section 5: Emergency Procedures

Preparedness is key to managing unexpected events like spills or exposures.

Spill Response Protocol (Small Laboratory Spill)

-

Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is outside of a containment hood, evacuate the immediate area.

-

Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel it is unsafe to do so.

-

Protect: Don appropriate PPE, including a respirator if dust is present.[6]

-

Contain: Cover the spill with a damp absorbent material to prevent dust from becoming airborne. Do not use dry sweeping methods on a dry spill.[5]

-

Clean: Carefully collect the material using a scoop or dustpan and place it into a labeled, sealed container for hazardous waste disposal.[5][9]

-

Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

-

Report: Report the incident to laboratory management or the Environmental Health & Safety department.

Caption: Spill Response Decision Workflow

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6]

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

|---|---|

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention. [3] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.[5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[1][6][10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][6][10]

Section 6: Physical and Chemical Properties

The following data pertains to 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7) .

Table 4: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉N₃ | [3][8][11] |

| Molecular Weight | 123.16 g/mol | [8][12] |

| Appearance | Beige to white crystalline powder | [2][8] |

| Melting Point | 151-153 °C | [8] |

| Solubility | No data available | [1] |

| Stability | Stable under normal conditions. |[3] |

Section 7: Conclusion

While this compound and its isomers are valuable research chemicals, they are not benign. The representative data for 2-Amino-4,6-dimethylpyrimidine clearly indicates that these compounds pose hazards of skin, eye, and respiratory irritation. The safe use of these materials hinges on a comprehensive understanding of their risks and the diligent application of the control measures outlined in this guide—from engineering controls and PPE to rigorous handling protocols and emergency preparedness.

It must be reiterated that researchers have a professional responsibility to perform a thorough, compound-specific risk assessment before beginning work. This guide provides the foundational principles for that assessment, empowering scientific professionals to conduct their vital work without compromising their safety or the safety of those around them.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.no [fishersci.no]

- 4. lgcstandards.com [lgcstandards.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. americanchemistry.com [americanchemistry.com]

- 8. 2-アミノ-4,6-ジメチルピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]

- 12. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dimethylpyrimidin-5-amine

Introduction

4,6-Dimethylpyrimidin-5-amine is a key heterocyclic building block in the development of various biologically active molecules. Its structural motif is found in a range of compounds investigated in medicinal chemistry and drug discovery. The strategic placement of the amino group at the C5 position, flanked by two methyl groups, offers a unique scaffold for further chemical modifications, making it a valuable intermediate for the synthesis of targeted therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is chosen for its reliability, scalability, and use of readily available starting materials, proceeding through a well-established chemical transformation.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound is strategically designed as a two-step process commencing with the commercially available ethyl 4,6-dimethylpyrimidine-5-carboxylate. This starting material is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the target amine via a Curtius rearrangement.

Step 1: Hydrolysis of Ethyl 4,6-Dimethylpyrimidine-5-carboxylate

The initial step involves the saponification of the ester to the corresponding carboxylic acid. This is a standard and high-yielding reaction, crucial for setting up the subsequent rearrangement.

Step 2: Curtius Rearrangement of 4,6-Dimethylpyrimidine-5-carboxylic acid

The Curtius rearrangement is a versatile and reliable method for the conversion of a carboxylic acid to a primary amine with one less carbon atom.[1][2] This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is then hydrolyzed to the desired amine. This method is favored over other amine synthesis routes, such as the Hofmann or Schmidt rearrangements, due to its mild conditions and the stability of the intermediate isocyanate, which can be trapped with various nucleophiles if desired.[3][4]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Ethyl 4,6-dimethylpyrimidine-5-carboxylate | Sigma-Aldrich | ≥98% | Starting material |

| Sodium hydroxide (NaOH) | Fisher Scientific | ≥97% | Reagent for hydrolysis |

| Hydrochloric acid (HCl), concentrated | VWR | 37% | For acidification |

| Thionyl chloride (SOCl₂) | Acros Organics | 99% | For acyl chloride formation |

| Sodium azide (NaN₃) | Alfa Aesar | ≥99% | Caution: Highly toxic and explosive |

| Toluene | EMD Millipore | Anhydrous | Solvent for rearrangement |

| Acetone | Macron Fine Chemicals | ACS Grade | For washing and purification |

| Dichloromethane (DCM) | J.T. Baker | ACS Grade | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | BeanTown Chemical | 99.5% | Drying agent |

Part 1: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

This protocol is adapted from a known procedure for the hydrolysis of a similar pyrimidine ester.[5]

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.0 g, 51.5 mmol).

-

Add a solution of sodium hydroxide (4.12 g, 103 mmol) in 100 mL of deionized water.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

-

Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water (2 x 20 mL).

-

Dry the solid under vacuum at 60 °C to a constant weight to yield 4,6-dimethylpyrimidine-5-carboxylic acid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure.[5]

Part 2: Synthesis of this compound via Curtius Rearrangement

This protocol is based on the general principles of the Curtius rearrangement.[1][2]

Procedure:

Step 2a: Formation of 4,6-Dimethylpyrimidine-5-carbonyl azide

CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals.

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, suspend 4,6-dimethylpyrimidine-5-carboxylic acid (7.8 g, 51.3 mmol) in 100 mL of anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Slowly add thionyl chloride (5.6 mL, 77 mmol) to the suspension at room temperature.

-

Heat the mixture to reflux for 2 hours, or until the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in 50 mL of anhydrous acetone and cool to 0 °C in an ice bath.

-

In a separate beaker, dissolve sodium azide (4.0 g, 61.5 mmol) in 20 mL of deionized water.

-

Slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride at 0 °C with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour.

-

Add 100 mL of cold deionized water to the reaction mixture and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the crude 4,6-dimethylpyrimidine-5-carbonyl azide. Do not heat the acyl azide.

Step 2b: Rearrangement to Isocyanate and Hydrolysis to Amine

-

Immediately dissolve the crude acyl azide in 100 mL of anhydrous toluene.

-

Heat the solution to reflux (approximately 110 °C) for 2-3 hours, or until nitrogen evolution ceases. This step should be performed behind a blast shield.

-

Cool the reaction mixture to room temperature. The solution now contains the 4,6-dimethyl-5-isocyanatopyrimidine.

-

To the toluene solution of the isocyanate, add 50 mL of 2 M hydrochloric acid.

-

Heat the biphasic mixture to reflux for 4-6 hours to effect hydrolysis of the isocyanate.

-

Cool the reaction mixture to room temperature and separate the aqueous layer.

-

Wash the organic layer with 20 mL of 2 M hydrochloric acid.

-

Combine the aqueous layers and basify to pH 10-11 with a concentrated solution of sodium hydroxide while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 60-75% over two steps.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Ethyl 4,6-dimethylpyrimidine-5-carboxylate | C₉H₁₂N₂O₂ | 180.21 | Off-white solid |

| 4,6-Dimethylpyrimidine-5-carboxylic acid | C₇H₈N₂O₂ | 152.15 | White solid |

| This compound | C₆H₉N₃ | 123.16 | Light brown solid |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The two-step sequence, involving a straightforward hydrolysis followed by a robust Curtius rearrangement, offers a practical approach for obtaining this valuable building block in good yields. The detailed step-by-step procedure, along with the rationale behind the chosen synthetic strategy, should enable researchers to successfully synthesize this compound for their drug discovery and development programs.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]

Synthesis of 4,6-Dimethylpyrimidin-5-amine: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4,6-Dimethylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the construction of the pyrimidine core, followed by regioselective nitration at the 5-position, and concluding with the reduction of the nitro group to the desired primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization methods.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. This compound, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents, such as kinase inhibitors and other targeted therapies. The strategic placement of the amino group at the C5 position, flanked by two methyl groups, provides a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

This protocol details a reliable and reproducible three-step synthetic route to obtain this compound, starting from readily available commercial reagents.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step sequence:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4,6-Dimethylpyrimidine

The initial step involves the construction of the pyrimidine ring through a condensation reaction between pentane-2,4-dione (acetylacetone) and formamide. This reaction is a classic example of pyrimidine synthesis, where the dicarbonyl compound provides the C4, C5, and C6 atoms, along with their substituents, and formamide provides the N1, C2, and N3 atoms of the heterocyclic ring.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |

| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | 10.0 g | 0.100 |

| Formamide | CH₃NO | 45.04 | 22.5 g | 0.500 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione (10.0 g, 0.100 mol) and formamide (22.5 g, 0.500 mol).

-

Heating: Heat the reaction mixture to reflux at 180-190 °C for 4 hours. The solution will gradually darken.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 4,6-dimethylpyrimidine by vacuum distillation to yield a colorless to pale yellow oil.

Characterization

-

Appearance: Colorless to pale yellow oil

-

Boiling Point: 151-152 °C

-

¹H NMR (CDCl₃): δ 8.95 (s, 1H), 6.85 (s, 1H), 2.50 (s, 6H)

Part 2: Synthesis of 4,6-Dimethyl-5-nitropyrimidine

The second step is the electrophilic nitration of the 4,6-dimethylpyrimidine synthesized in Part 1. The pyrimidine ring is generally electron-deficient; however, the two methyl groups at positions 4 and 6 are weakly activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |

| 4,6-Dimethylpyrimidine | C₆H₈N₂ | 108.14 | 5.41 g | 0.050 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 10 mL | - |

| Ice | H₂O | 18.02 | As needed | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Experimental Protocol

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (10 mL) to concentrated sulfuric acid (25 mL) while maintaining the temperature below 10 °C.

-

Reaction:

-

In a separate 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 4,6-dimethylpyrimidine (5.41 g, 0.050 mol) in concentrated sulfuric acid (25 mL) at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add the pre-cooled nitrating mixture dropwise to the pyrimidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from ethanol to afford 4,6-dimethyl-5-nitropyrimidine as pale yellow crystals.

Characterization

-

Appearance: Pale yellow crystalline solid

-

Melting Point: 95-97 °C

-

¹H NMR (CDCl₃): δ 9.10 (s, 1H), 2.70 (s, 6H)

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group of 4,6-dimethyl-5-nitropyrimidine to the corresponding primary amine. Two effective methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride

This is a classic and robust method for the reduction of aromatic nitro compounds. Tin(II) chloride acts as the reducing agent in an acidic medium (concentrated hydrochloric acid).

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |

| 4,6-Dimethyl-5-nitropyrimidine | C₆H₇N₃O₂ | 153.14 | 3.06 g | 0.020 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 22.6 g | 0.100 |

| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 40 mL | - |

| Sodium Hydroxide (10 M aq.) | NaOH | 40.00 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 4,6-dimethyl-5-nitropyrimidine (3.06 g, 0.020 mol) in concentrated hydrochloric acid (40 mL).

-

Addition of Reducing Agent: To this stirred suspension, add a solution of tin(II) chloride dihydrate (22.6 g, 0.100 mol) in concentrated hydrochloric acid (20 mL) portion-wise, maintaining the temperature below 50 °C with a water bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture at 60-70 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Carefully basify the solution to pH > 10 by the slow addition of 10 M aqueous sodium hydroxide. A white precipitate of tin hydroxides will form.

-

Extract the product with ethyl acetate (4 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative for the reduction, often providing higher purity products and avoiding the use of heavy metal reagents.

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |

| 4,6-Dimethyl-5-nitropyrimidine | C₆H₇N₃O₂ | 153.14 | 3.06 g | 0.020 |

| Palladium on Carbon (10 wt. %) | Pd/C | - | 300 mg | - |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Hydrogen Gas | H₂ | 2.02 | 1 atm | - |

| Celite® | - | - | As needed | - |

-

Reaction Setup: To a solution of 4,6-dimethyl-5-nitropyrimidine (3.06 g, 0.020 mol) in ethanol (100 mL) in a hydrogenation flask, add 10% palladium on carbon (300 mg).

-

Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a Parr hydrogenator). Purge the flask with hydrogen to replace the air.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent to yield this compound.

Characterization of this compound

-

Appearance: Off-white to light brown solid

-

Melting Point: 168-170 °C

-

¹H NMR (CDCl₃): δ 8.25 (s, 1H), 3.50 (br s, 2H, NH₂), 2.40 (s, 6H)

-

¹³C NMR (CDCl₃): δ 155.0, 152.5, 130.0, 120.0, 22.0

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Nitration: The nitration reaction is highly exothermic and potentially hazardous. The addition of the nitrating mixture must be done slowly and with efficient cooling to control the temperature. Concentrated acids are highly corrosive and should be handled with extreme care.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby. Palladium on carbon can be pyrophoric, especially when dry and in the presence of organic solvents. Do not allow the catalyst to dry completely in the air. The filtration should be done while the Celite® pad is still moist.

Strategic Recrystallization of 4,6-Dimethylpyrimidin-5-amine: A Protocol for Achieving High Purity

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 4,6-Dimethylpyrimidin-5-amine via recrystallization. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This document moves beyond a simple set of instructions to provide the underlying chemical principles, a systematic method for solvent selection, and a detailed, field-tested protocol. The methodologies herein are designed to be self-validating, empowering researchers to adapt and optimize the process for varying scales and impurity profiles, ensuring the consistent attainment of high-purity material suitable for downstream applications in drug development.

Part 1: Foundational Principles and Strategic Considerations

The Molecular Profile of this compound

Understanding the structure of this compound is fundamental to designing an effective purification strategy. The molecule's behavior is governed by three key structural features:

-

The Pyrimidine Core: A nitrogen-containing heterocyclic ring that imparts a degree of polarity and provides hydrogen bond acceptors (the ring nitrogens).

-

The 5-Amine Group (-NH₂): This is the dominant functional group, making the molecule basic and capable of acting as a strong hydrogen bond donor and acceptor. This feature significantly increases its potential solubility in polar, protic solvents.[1]

-

The 4,6-Dimethyl Groups (-CH₃): These non-polar alkyl groups contribute to the molecule's lipophilicity, influencing its solubility in organic solvents.

The interplay between the polar amine/pyrimidine moieties and the non-polar methyl groups dictates the compound's solubility profile, which is the cornerstone of recrystallization.[2]

The Theory of Recrystallization: A Primer

Recrystallization is a powerful purification technique based on differential solubility.[3] The ideal solvent for a single-solvent recrystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon filtration).[2]

When a single perfect solvent cannot be found, a two-solvent (or mixed-solvent) system is employed. This involves dissolving the compound in a minimum amount of a hot "good" solvent, in which it is highly soluble, followed by the careful addition of a "bad" or "anti-solvent," in which the compound is poorly soluble, to induce precipitation.[3][4]

Unique Challenges in Purifying Aromatic Amines

Amines present specific challenges that must be addressed:

-

Basicity and Salt Formation: As bases, amines can react with acidic impurities or even acidic solvents to form salts. While this property can sometimes be exploited for purification via acid-base extraction, it can also complicate standard recrystallization.[5][6]

-

Oxidation Sensitivity: Aromatic amines can be susceptible to air oxidation, which often results in the formation of colored impurities.[5] Performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this, though it is often not strictly necessary for this compound.

Part 2: Systematic Solvent Screening Protocol

The selection of an appropriate solvent system is the most critical step for successful recrystallization. A systematic screening process is essential to identify the optimal conditions for your specific batch of crude this compound, as impurity profiles can vary.

Experimental Workflow for Solvent Selection

The following protocol outlines a small-scale procedure to test a range of solvents.

-

Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

-